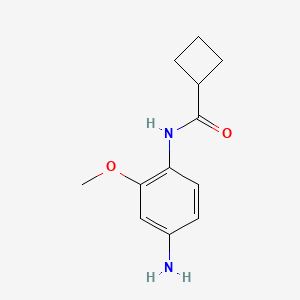

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZAZMNYJBDQSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a novel molecule incorporating a cyclobutane carboxamide moiety onto a substituted aniline scaffold. While this specific compound is not extensively documented in publicly available literature, this guide constructs a robust scientific profile based on established synthetic methodologies for its precursors and analogous structures. We will delve into a detailed, field-proven synthesis protocol, explore its predicted physicochemical properties, and discuss its potential biological significance in the context of modern drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to explore new chemical entities with potential therapeutic value.

Introduction: The Rationale for this compound

The confluence of a substituted aromatic amine and a strained aliphatic ring system in this compound presents an intriguing scaffold for medicinal chemistry. The 4-amino-2-methoxyphenyl moiety is a recognized pharmacophore present in a variety of biologically active compounds. The cyclobutane ring, once considered a synthetic curiosity, is now increasingly appreciated for its ability to impart desirable three-dimensionality to drug candidates. This structural feature can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property positions.

This guide will therefore illuminate the path to synthesizing and understanding this promising, yet underexplored, molecule.

Chemical Synthesis

The synthesis of this compound can be logically approached via a two-part strategy: the preparation of the key intermediate, 4-amino-2-methoxyaniline, followed by its acylation with cyclobutanecarbonyl chloride.

Synthesis of the Key Intermediate: 4-amino-2-methoxyaniline

The preparation of 4-amino-2-methoxyaniline is a multi-step process commencing from the readily available p-anisidine. The synthetic pathway involves protection of the more reactive amino group, followed by regioselective nitration and subsequent deprotection and reduction.

Experimental Protocol: Synthesis of 4-amino-2-methoxyaniline

Step 1: Acetylation of p-Anisidine

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1.0 mol) in glacial acetic acid (200 mL).

-

Slowly add acetic anhydride (1.1 mol) to the stirred solution.

-

Heat the reaction mixture to a gentle reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with vigorous stirring.

-

Collect the precipitated N-(4-methoxyphenyl)acetamide by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend the dried N-(4-methoxyphenyl)acetamide (0.8 mol) in glacial acetic acid (400 mL).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid (120 mL) to fuming nitric acid (80 mL) at 0 °C.

-

Add the cold nitrating mixture dropwise to the stirred suspension of the acetanilide over 2-3 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 2 kg of crushed ice with constant stirring.

-

Collect the yellow precipitate of N-(2-nitro-4-methoxyphenyl)acetamide by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis of N-(2-nitro-4-methoxyphenyl)acetamide to 2-methoxy-4-nitroaniline

-

In a 1 L round-bottom flask, suspend the crude N-(2-nitro-4-methoxyphenyl)acetamide (0.6 mol) in a mixture of ethanol (300 mL) and 10% aqueous sodium hydroxide solution (500 mL)[1][2].

-

Heat the mixture to reflux for 4 hours, during which the solid will dissolve.

-

Cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the resulting deep yellow crystals of 2-methoxy-4-nitroaniline by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure product[3].

Step 4: Reduction of 2-methoxy-4-nitroaniline to 4-amino-2-methoxyaniline

-

In a Parr hydrogenation apparatus, suspend 2-methoxy-4-nitroaniline (0.5 mol) in ethanol (500 mL).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-2% by weight).

-

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until hydrogen uptake ceases.

-

Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-2-methoxyaniline as a solid, which can be used in the next step without further purification.

Caption: Synthesis workflow for 4-amino-2-methoxyaniline.

Acylation of 4-amino-2-methoxyaniline

The final step in the synthesis is the selective acylation of the more nucleophilic amino group at the 4-position of the aniline ring with cyclobutanecarbonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

-

In a 250 mL three-necked flask fitted with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 4-amino-2-methoxyaniline (0.1 mol) in anhydrous dichloromethane (100 mL).

-

Add triethylamine (0.12 mol) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve cyclobutanecarbonyl chloride (0.11 mol) in anhydrous dichloromethane (20 mL) and add it dropwise to the stirred amine solution over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Caption: Acylation step to yield the final product.

Physicochemical Properties

As this compound is not a commercially available compound with published experimental data, its physicochemical properties are predicted based on its structure. These values are crucial for understanding its behavior in biological systems and for designing further experiments.

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₁₂H₁₆N₂O₂ | - |

| Molecular Weight | 220.27 g/mol | - |

| XLogP3 | 1.8 | Computational |

| Hydrogen Bond Donors | 2 | Computational |

| Hydrogen Bond Acceptors | 3 | Computational |

| Rotatable Bonds | 3 | Computational |

| Topological Polar Surface Area | 58.4 Ų | Computational |

| Predicted Melting Point | 150-170 °C | Based on similar structures |

| Predicted Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and DMSO. | Based on functional groups |

Spectral Data (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral characteristics are as follows:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the disubstituted ring, the methoxy group protons (singlet around 3.8 ppm), the amine protons (a broad singlet), the amide proton (a singlet or doublet), and the aliphatic protons of the cyclobutane ring (multiplets in the upfield region).

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the methoxy carbon, the amide carbonyl carbon, and the aliphatic carbons of the cyclobutane ring.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amine and the secondary amide, a C=O stretching frequency for the amide, and C-O stretching for the methoxy group.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 220.12, with characteristic fragmentation patterns corresponding to the loss of the cyclobutanecarbonyl group and other fragments.

Potential Biological Activities and Applications in Drug Discovery

While no specific biological activities have been reported for this compound, its structural motifs suggest several potential areas of therapeutic interest.

-

Kinase Inhibition: The N-aryl amide scaffold is a common feature in many kinase inhibitors. The specific substitution pattern on the phenyl ring could be optimized to target various kinases involved in cancer and inflammatory diseases.

-

Antimicrobial Activity: N-aryl amides have also been investigated for their antibacterial and antifungal properties[4][5][6]. The lipophilic cyclobutane moiety could enhance membrane permeability and contribute to antimicrobial efficacy.

-

CNS Activity: The ability of the cyclobutane ring to increase the three-dimensionality and reduce the planarity of molecules can be advantageous for designing compounds that cross the blood-brain barrier. Therefore, derivatives could be explored for their potential in treating central nervous system disorders.

-

Fragment-Based Drug Discovery (FBDD): The core structure of this compound can be considered a valuable fragment for FBDD campaigns, offering a unique three-dimensional building block for the development of novel therapeutics.

Conclusion

This compound represents a scientifically intriguing molecule with a plausible and scalable synthetic route. Its combination of a substituted aniline and a cyclobutane ring system offers a unique chemical space for exploration in drug discovery. The predictive data on its physicochemical properties and the potential for diverse biological activities underscore its merit as a target for further investigation. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and related compounds, potentially unlocking new avenues for therapeutic intervention.

References

- Google Patents. (n.d.). Preparation method of 2-methoxy-4-nitroaniline.

- Google Patents. (n.d.). The preparation method of 2- methoxyl group -4- nitroaniline.

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

-

Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Biological Activity of N-Aryl-N'-Heteroaryl Carbamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Retrieved from [Link]

-

PubMed. (2018, August 7). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Acylation and Alkoxycarbonylation of Benzoxazoline-2-thione and Benzothiazoline-2-thione. Retrieved from [Link]

-

PubMed. (2024, July 25). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 2‐Amino‐3‐(1‐(4‐(4‐(2‐methoxyphenyl) piperazine‐1‐yl)butyl)‐1. Retrieved from [Link]

-

eScholarship. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. Retrieved from [Link]

Sources

- 1. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 2. 2-Methoxy-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]

- 4. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented in a multi-step approach, detailing the preparation of key intermediates and culminating in the final acylation reaction. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and addresses potential challenges, ensuring scientific integrity and practical utility.

Introduction and Strategic Overview

This compound incorporates a substituted phenylenediamine core and a cyclobutylcarboxamide moiety. The synthesis strategy hinges on the preparation of two key precursors: 4-amino-2-methoxyaniline (2-methoxy-p-phenylenediamine) and cyclobutanecarbonyl chloride . These intermediates are then coupled in a final acylation step.

The overall synthetic approach is designed to be logical and efficient, utilizing commercially available starting materials and well-established chemical transformations. Critical considerations, such as regioselectivity in the final step, are addressed with a rationale based on electronic and steric effects.

Caption: High-level overview of the synthetic strategy.

Synthesis of Precursor 1: 4-Amino-2-methoxyaniline

The synthesis of 4-amino-2-methoxyaniline commences with the readily available p-anisidine. A three-step sequence involving protection of the amino group, regioselective nitration, and subsequent deprotection and reduction is employed.

Step 1: Acetylation of p-Anisidine

To control the regioselectivity of the subsequent nitration step and to moderate the activating effect of the amino group, it is first protected as an acetamide.[1]

Protocol:

-

In a suitable reaction vessel, dissolve p-anisidine in glacial acetic acid.

-

Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

| Reagent | Molar Ratio | Key Parameters |

| p-Anisidine | 1.0 | Starting material |

| Acetic Anhydride | 1.1 | Acetylating agent |

| Glacial Acetic Acid | - | Solvent |

| Temperature | 0°C to RT | Control of exothermicity |

| Reaction Time | 1-2 hours | Completion of reaction |

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

The acetamido group directs the incoming nitro group to the ortho position.

Protocol:

-

Suspend the dried N-(4-methoxyphenyl)acetamide in glacial acetic acid.

-

Cool the mixture in an ice-salt bath to 0-5°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.[2]

-

After the addition, stir the mixture at a low temperature for 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice to precipitate the N-(4-methoxy-2-nitrophenyl)acetamide.

-

Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.

Step 3: Hydrolysis and Reduction to 4-Amino-2-methoxyaniline

The acetyl protecting group is removed by acid or base hydrolysis, followed by the reduction of the nitro group to an amine. A one-pot hydrolysis and reduction can also be considered.

Protocol (Two-step):

-

Hydrolysis: Reflux the N-(4-methoxy-2-nitrophenyl)acetamide in an aqueous solution of sulfuric acid or sodium hydroxide until the starting material is consumed (monitored by TLC).[2]

-

Cool the reaction mixture and neutralize to precipitate 4-methoxy-2-nitroaniline. Collect the solid by filtration.

-

Reduction: Suspend the 4-methoxy-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[1]

-

After the reaction is complete, work up accordingly. For catalytic hydrogenation, filter off the catalyst. For SnCl2/HCl, basify the solution to precipitate the product.

-

Purify the resulting 4-amino-2-methoxyaniline by recrystallization or column chromatography.

Caption: Synthesis of the key aniline intermediate.

Synthesis of Precursor 2: Cyclobutanecarbonyl Chloride

Cyclobutanecarbonyl chloride is a reactive acylating agent prepared from cyclobutanecarboxylic acid.[3]

Step 1: Synthesis of Cyclobutanecarboxylic Acid (Optional)

While commercially available, cyclobutanecarboxylic acid can be synthesized from 1,1-cyclobutanedicarboxylic acid by thermal decarboxylation.[4]

Protocol:

-

Place 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.

-

Heat the flask to approximately 160°C. Carbon dioxide will evolve.

-

After the gas evolution ceases, distill the crude product. Collect the fraction boiling at 189-195°C.[4]

-

Redistillation can be performed for higher purity.

Step 2: Chlorination of Cyclobutanecarboxylic Acid

The carboxylic acid is converted to the more reactive acyl chloride using a chlorinating agent.[3][5]

Protocol:

-

In a flask equipped with a reflux condenser and a gas trap, place cyclobutanecarboxylic acid.

-

Slowly add thionyl chloride (SOCl2) (approximately 1.2-1.5 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[5]

-

Gently reflux the mixture until the evolution of sulfur dioxide and hydrogen chloride gas ceases (typically 1-2 hours).

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purify the resulting cyclobutanecarbonyl chloride by distillation under reduced pressure.[5]

| Reagent | Molar Ratio | Key Parameters |

| Cyclobutanecarboxylic Acid | 1.0 | Starting material |

| Thionyl Chloride | 1.2-1.5 | Chlorinating agent |

| DMF (catalytic) | ~0.01 | Catalyst |

| Temperature | Reflux | To drive the reaction |

| Purification | Distillation | To isolate the pure product |

Final Step: Acylation of 4-Amino-2-methoxyaniline

This is the crucial step where the two precursors are coupled to form the target molecule. A key challenge is the regioselectivity of the acylation, as 4-amino-2-methoxyaniline has two non-equivalent amino groups.

Mechanistic Rationale for Regioselectivity: The amino group at the 4-position is para to the electron-donating methoxy group, which increases its nucleophilicity through resonance. The amino group at the 1-position is ortho to the methoxy group, which may experience some steric hindrance. Therefore, acylation is expected to occur preferentially at the more nucleophilic amino group at the 1-position (ortho to the methoxy group). This would lead to the desired product, this compound.

Protocol (Schotten-Baumann Conditions):

-

Dissolve 4-amino-2-methoxyaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[3]

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution to neutralize the HCl byproduct.[3]

-

Cool the mixture in an ice bath.

-

Slowly add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in the same solvent dropwise with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer, and wash it successively with dilute aqueous HCl (to remove excess base and unreacted diamine), saturated aqueous sodium bicarbonate (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired this compound.

Caption: The final coupling reaction.

Characterization

The final product and all intermediates should be thoroughly characterized using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule. The regiochemistry of the final product can be confirmed by 2D NMR techniques such as NOESY.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches of the amine and amide, and the C=O stretch of the amide.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Melting Point: As an indicator of purity for solid compounds.

Safety Considerations

-

Thionyl chloride and acyl chlorides are corrosive and react violently with water, releasing toxic gases. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Concentrated acids (sulfuric and nitric) are highly corrosive. Use with caution and appropriate PPE.

-

Anilines are toxic and can be absorbed through the skin. Handle with gloves and in a fume hood.

-

Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. Perform in a properly equipped and ventilated area.

Conclusion

The synthesis of this compound can be achieved through a well-defined, multi-step pathway. Careful control of reaction conditions, particularly during the nitration and final acylation steps, is crucial for achieving good yields and purity. The provided protocols, based on established chemical principles, offer a solid foundation for the successful synthesis of this target molecule. Researchers should optimize the conditions for their specific laboratory setup and scale.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained.

- Fisher Scientific. Amide Synthesis.

- PrepChem.com. Third Step -- Preparation of 4-amino-2-methoxy-N-(β-ureidoethyl) aniline.

- Benchchem. Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.

- Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Org. Syn. Coll. Vol. 3, p.213 (1955); Vol. 28, p.30 (1948).

- CymitQuimica. CAS 5006-22-4: Cyclobutanecarbonyl chloride.

- ChemicalBook. Cyclobutanecarboxylic acid synthesis.

- Organic Syntheses. p-Anisidine, 2-nitro-. Org. Syn. Coll. Vol. 3, p.73 (1955); Vol. 22, p.12 (1942).

- Benchchem.

- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)

- ResearchGate. How can I prepare 3-amino-4-methoxy acetanilide?.

- ResearchGate. Study on the synthesis of 2-amino-4-methoxy acetanilide.

- Chemistry LibreTexts.

- ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)

Sources

An In-Depth Technical Guide to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide

Prepared by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a compound of interest in medicinal chemistry. Due to the limited availability of direct literature on this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to present its nomenclature, physicochemical properties, a robust synthesis protocol, and a discussion of its potential biological activities. This document is intended to serve as a foundational resource for researchers exploring this and related chemical scaffolds.

Chemical Identity and Nomenclature

The compound this compound is an anilide, characterized by a cyclobutylcarbonyl group attached to the nitrogen of a substituted aniline.

-

Systematic IUPAC Name: this compound. According to IUPAC recommendations, names expressing N-substitution on an amide are preferred.[1]

-

Synonyms:

-

Cyclobutane-N-(4-amino-2-methoxyphenyl)carboxamide

-

4-Amino-2-methoxy-N-(cyclobutylcarbonyl)aniline

-

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxylic acid amide

-

-

CAS Number: Not assigned, indicating this compound is not extensively documented in the chemical literature.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for understanding its behavior in biological systems and for the design of drug delivery systems.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Poorly soluble in water. |

| LogP (o/w) | Estimated to be in the range of 1.5 - 2.5 |

| Hydrogen Bond Donors | 2 (the primary amine and the amide N-H) |

| Hydrogen Bond Acceptors | 3 (the two oxygen atoms and the primary amine nitrogen) |

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The proposed pathway involves the preparation of the key intermediate, 2-methoxybenzene-1,4-diamine, followed by acylation.

Synthesis of 2-methoxybenzene-1,4-diamine (Intermediate 2)

The synthesis of the aniline intermediate can be performed starting from 4-methoxyaniline (p-anisidine). A common route involves protection of the amino group, nitration, and subsequent reduction of the nitro group and deprotection. A more direct route starts with the commercially available 4-methoxy-2-nitroaniline.

Step 1: Reduction of 4-Methoxy-2-nitroaniline (1)

The reduction of the nitro group to a primary amine can be achieved using various methods, such as catalytic hydrogenation.[2]

-

Reaction:

-

4-Methoxy-2-nitroaniline (1) → 2-Methoxybenzene-1,4-diamine (2)

-

-

Reagents and Conditions:

-

4-Methoxy-2-nitroaniline (1.0 eq)

-

Palladium on carbon (5% Pd/C, 0.1 eq)

-

Ethanol as solvent

-

Hydrogen gas (atmospheric pressure)

-

Room temperature

-

-

Protocol:

-

Dissolve 4-methoxy-2-nitroaniline (1) in ethanol in a flask suitable for hydrogenation.

-

Add 5% Pd/C catalyst to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield 2-methoxybenzene-1,4-diamine (2).

-

Synthesis of this compound (3)

The final product is synthesized via an acylation reaction between 2-methoxybenzene-1,4-diamine (2) and cyclobutanecarbonyl chloride. This is a variation of the Schotten-Baumann reaction.[3][4][5]

-

Reaction:

-

2-Methoxybenzene-1,4-diamine (2) + Cyclobutanecarbonyl chloride → this compound (3)

-

-

Reagents and Conditions:

-

2-Methoxybenzene-1,4-diamine (1.0 eq)

-

Cyclobutanecarbonyl chloride (1.1 eq)

-

A suitable base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 eq)

-

An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF)

-

0 °C to room temperature

-

-

Protocol:

-

Dissolve 2-methoxybenzene-1,4-diamine (2) and the base in the chosen aprotic solvent and cool the mixture to 0 °C in an ice bath.

-

Slowly add cyclobutanecarbonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound (3).

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activities and Rationale

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule, namely the substituted anilide, suggest potential for various pharmacological effects.

-

Anticancer and Antiproliferative Activity: Many anilide-containing compounds exhibit anticancer properties. For instance, Fenretinide, N-(4-hydroxyphenyl)retinamide, is a synthetic amide that inhibits cell growth and induces apoptosis.[6] The aminophenol moiety is a key structural component for these activities.[6] The presence of a substituted aminophenyl group in the target compound suggests that it could be investigated for similar antiproliferative effects.

-

Antimicrobial Activity: Anilides are a known class of compounds with antimicrobial properties.[7] Various substituted aminophenyl derivatives have been synthesized and shown to possess antibacterial and antifungal activities.[8][9] The specific combination of the 4-amino-2-methoxyphenyl group with a cyclobutyl moiety could lead to novel antimicrobial agents.

-

Enzyme Inhibition: The amide linkage is a common feature in many enzyme inhibitors. Depending on the overall shape and electronic properties of the molecule, it could potentially bind to the active site of various enzymes. For example, some aminophthalazine derivatives with methoxy-substituted phenyl rings have shown potent inhibition of PGE2 production, which is relevant in inflammation and cancer.[10]

The rationale for investigating these activities lies in the principle of molecular similarity. By comparing the structural features of this compound to known bioactive molecules, we can formulate hypotheses about its potential therapeutic applications. Further research, including in vitro and in vivo screening, would be necessary to validate these hypotheses.

Conclusion

This compound represents an under-explored area of chemical space. This guide provides a theoretical framework for its synthesis and potential biological relevance, built upon established chemical knowledge. The proposed synthetic route is robust and utilizes common laboratory reagents and techniques. The discussion of potential biological activities offers a starting point for future research endeavors. It is hoped that this document will stimulate further investigation into this and related compounds, potentially leading to the discovery of novel therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Retrieved from [Link]

-

Singh, R. P., et al. (2010). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. Tetrahedron Letters, 51(46), 6059-6061. Available at: [Link]

- Favre, H. A., & Powell, W. H. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2006-2009. Available at: [Link]

-

IUPAC. (n.d.). Anilides. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(9), 1845-1850. Available at: [Link]

-

Lee, Y. J., et al. (2011). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society, 32(11), 3857-3862. Available at: [Link]

-

IUPAC. (2025). Anilides (A00356). In IUPAC Compendium of Chemical Terminology (5th ed.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis - Reference Reaction Protocols. Retrieved from [Link]

-

IUPAC. (2025). Anilides. In IUPAC Compendium of Chemical Terminology. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

-

T-Noriko, T. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(6), 885-891. Available at: [Link]

-

Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

-

Antibiotiki i Khimioterapiia. (1990). [Synthesis and biological activity of aminophenylphosphonic derivatives of levorin]. Antibiotiki i Khimioterapiia, 35(8), 31-35. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Anilide. Retrieved from [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2012). Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells. Bioorganic & Medicinal Chemistry Letters, 22(18), 5899-5903. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxy-N-methylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. Retrieved from [Link]

-

Molecules. (2021). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 26(11), 3235. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

-

ResearchGate. (2019, October 6). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

- Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.

Sources

- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 2. prepchem.com [prepchem.com]

- 3. Amide Synthesis [fishersci.it]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anilide - Wikipedia [en.wikipedia.org]

- 8. [Synthesis and biological activity of aminophenylphosphonic derivatives of levorin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological activity of aminophthalazines and aminopyridazines as novel inhibitors of PGE2 production in cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. This guide introduces N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a compound of significant interest for its potential applications in drug development. While a specific CAS number for this molecule is not publicly cataloged, suggesting its novelty, its structural components—a substituted aminophenol and a cyclobutane carboxamide—are well-recognized pharmacophores. This document serves as a comprehensive technical resource, providing a theoretical framework, synthetic protocols, and analytical methodologies for researchers poised to investigate this promising molecule.

The unique three-dimensional architecture of the cyclobutane ring, coupled with the electronic properties of the 4-amino-2-methoxyphenyl group, presents a compelling case for its exploration as a core structure in the design of new therapeutic agents. The cyclobutane motif can enhance metabolic stability and potency while offering a rigid scaffold for precise substituent placement.[1][2] The substituted aniline moiety is a common feature in a wide range of biologically active compounds. This guide is structured to empower researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this compound.

Molecular Profile and Physicochemical Properties

This compound is an aromatic amide featuring a cyclobutane ring linked to a substituted aniline through an amide bond. The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the methoxy and carbonyl oxygens) suggests the potential for specific interactions with biological targets.

| Property | Predicted Value | Rationale/Significance |

| Molecular Formula | C₁₂H₁₆N₂O₂ | Derived from structural components. |

| Molecular Weight | 220.27 g/mol | Important for analytical characterization and stoichiometric calculations. |

| Hydrogen Bond Donors | 2 | The primary amine and the amide N-H. |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, the methoxy oxygen, and the nitrogen of the primary amine. |

| LogP (Predicted) | ~1.5 - 2.5 | Indicates moderate lipophilicity, often favorable for drug-like properties. |

| Topological Polar Surface Area (TPSA) | 74.7 Ų | Suggests good potential for cell permeability. |

Strategic Synthesis: An Experimentally Grounded Protocol

The synthesis of this compound can be efficiently achieved via the acylation of 4-amino-2-methoxyaniline with cyclobutanecarbonyl chloride. This is a standard and reliable method for amide bond formation.[3][4]

Diagram of the Synthetic Workflow

Sources

An In-depth Technical Guide to the Hypothetical Mechanism of Action of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is a novel small molecule with potential therapeutic applications. In the absence of direct experimental data, this guide proposes a primary and a secondary hypothesis for its mechanism of action based on structural bioinformatics and pharmacophore analysis. The primary hypothesis posits that the compound functions as a Histone Deacetylase (HDAC) inhibitor, while the secondary hypothesis suggests a role as a tubulin polymerization inhibitor. This document provides a comprehensive, technically-grounded framework for the experimental validation of these hypotheses, detailing the scientific rationale behind each proposed step. It is intended to serve as a strategic guide for researchers embarking on the preclinical investigation of this compound.

Introduction and Rationale for the Mechanistic Hypothesis

The rational design of small molecule therapeutics is often guided by the recognition of key structural motifs known to interact with specific biological targets. The chemical structure of this compound presents a compelling case for its potential as a modulator of epigenetic processes, specifically through the inhibition of Histone Deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] Dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making them a validated target for therapeutic intervention.[2][3]

The classic pharmacophore for HDAC inhibitors comprises three key features: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.[4][5][6] Our analysis of this compound reveals a striking similarity to this established pharmacophore:

-

Zinc-Binding Group (ZBG): The primary amino group at the 4-position of the phenyl ring is hypothesized to act as the ZBG.

-

Linker: The cyclobutanecarboxamide moiety provides a rigid and conformationally constrained linker, a feature known to be advantageous in drug design for improving potency and selectivity.[7][8][9]

-

Cap Group: The 2-methoxyphenyl group is proposed to function as the cap, interacting with the rim of the HDAC active site.

This structural alignment forms the basis of our primary hypothesis: This compound acts as an inhibitor of Histone Deacetylases.

As a secondary hypothesis, the presence of a methoxyphenyl group, a common feature in compounds that inhibit tubulin polymerization, suggests a potential alternative mechanism of action.[10][11][12] This guide will primarily focus on the HDAC inhibitor hypothesis but will also outline a strategy to investigate the tubulin inhibition hypothesis.

Proposed Signaling Pathway: HDAC Inhibition

If this compound functions as an HDAC inhibitor, it would lead to the hyperacetylation of histones and other non-histone proteins. This would, in turn, result in a more open chromatin structure, allowing for the transcription of previously silenced genes, including tumor suppressor genes.[13][14] The downstream cellular effects are expected to include cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation.

Caption: Proposed signaling pathway for HDAC inhibition.

Experimental Validation Framework

A multi-tiered experimental approach is essential to rigorously test the HDAC inhibitor hypothesis. The following sections outline a logical progression of experiments, from initial target engagement to cellular and functional outcomes.

Phase 1: Target Engagement and Enzymatic Activity

The initial phase focuses on confirming direct interaction with and inhibition of HDAC enzymes.

3.1.1. In Vitro HDAC Inhibition Assay

-

Objective: To determine if the compound directly inhibits the enzymatic activity of HDACs and to establish its potency (IC50) and selectivity across different HDAC isoforms.

-

Methodology:

-

Utilize a commercially available fluorogenic HDAC assay kit.

-

Screen the compound against a panel of recombinant human HDAC isoforms (Class I, II, and IV).

-

Perform dose-response experiments to calculate the IC50 value for each inhibited isoform.

-

Use known HDAC inhibitors (e.g., Vorinostat, Trichostatin A) as positive controls.

-

-

Causality and Self-Validation: A dose-dependent decrease in the fluorescent signal, indicative of HDAC inhibition, would provide the first line of evidence for the proposed mechanism. The inclusion of a broad panel of HDAC isoforms will reveal any potential selectivity, which is a critical aspect of modern drug development.[2]

3.1.2. Isothermal Titration Calorimetry (ITC)

-

Objective: To confirm a direct physical interaction between the compound and a selected HDAC isoform and to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

-

Methodology:

-

Titrate the compound into a solution containing a purified recombinant HDAC isoform (e.g., HDAC1).

-

Measure the heat changes associated with the binding event.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters.

-

-

Causality and Self-Validation: A measurable heat change upon titration provides direct evidence of a binding event. The thermodynamic profile can offer insights into the nature of the binding forces (e.g., hydrogen bonding, hydrophobic interactions).

Phase 2: Cellular Target Engagement and Downstream Effects

This phase aims to confirm that the compound engages its target in a cellular context and elicits the expected downstream molecular changes.

3.2.1. Western Blot Analysis of Histone Acetylation

-

Objective: To assess the effect of the compound on the acetylation status of histones in cultured cells.

-

Methodology:

-

Treat a relevant cancer cell line (e.g., HeLa, HCT116) with increasing concentrations of the compound.

-

Prepare whole-cell lysates and perform Western blot analysis using antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones as a loading control.

-

-

Causality and Self-Validation: A dose-dependent increase in the levels of acetylated histones would demonstrate that the compound is cell-permeable and engages its target in a cellular environment, leading to the expected downstream effect on the direct substrates of HDACs.

3.2.2. Gene Expression Analysis

-

Objective: To determine if the compound induces the expression of genes known to be regulated by HDACs, such as the cell cycle inhibitor p21.[3]

-

Methodology:

-

Treat cells with the compound for various time points.

-

Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of target genes (e.g., CDKN1A (p21), BAX).

-

Normalize the data to a housekeeping gene (e.g., GAPDH).

-

-

Causality and Self-Validation: An upregulation of HDAC-regulated tumor suppressor genes would link the observed histone hyperacetylation to functional changes in gene expression.

Caption: Experimental workflow for validating the HDAC inhibitor hypothesis.

Phase 3: Cellular Functional Assays

The final phase of validation focuses on the broader cellular consequences of HDAC inhibition.

3.3.1. Cell Cycle Analysis

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Methodology:

-

Treat cancer cells with the compound for 24-48 hours.

-

Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

-

-

Causality and Self-Validation: An accumulation of cells in the G1 or G2/M phase would be consistent with the induction of cell cycle arrest, a known outcome of HDAC inhibition and p21 upregulation.[3]

3.3.2. Apoptosis Assay

-

Objective: To assess the ability of the compound to induce programmed cell death.

-

Methodology:

-

Treat cells with the compound for 48-72 hours.

-

Stain the cells with Annexin V and a viability dye (e.g., 7-AAD).

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Causality and Self-Validation: A dose-dependent increase in the percentage of apoptotic cells would confirm that the compound can induce cell death, a key therapeutic goal for anti-cancer agents.

Investigating the Secondary Hypothesis: Tubulin Polymerization Inhibition

If the experimental data do not support the HDAC inhibitor hypothesis, the secondary hypothesis of tubulin polymerization inhibition should be investigated.

-

Initial Screening: A cell-free tubulin polymerization assay should be performed. A positive result would be the inhibition of microtubule formation in the presence of the compound.

-

Cellular Validation: Immunofluorescence microscopy of treated cells stained for α-tubulin can be used to visualize disruptions in the microtubule network.

-

Mechanism of Action: If tubulin polymerization is inhibited, further studies, such as a colchicine-binding assay, can be conducted to determine if the compound binds to the colchicine-binding site on tubulin, which is common for inhibitors containing a methoxyphenyl moiety.[10]

Data Summary and Interpretation

The quantitative data generated from the proposed experiments should be compiled and analyzed to build a comprehensive picture of the compound's mechanism of action.

| Experiment | Parameter Measured | Expected Outcome for HDACi | Interpretation |

| In Vitro HDAC Assay | IC50 (µM) | Low micromolar or nanomolar potency against one or more HDAC isoforms. | Direct inhibition of HDAC enzymatic activity. |

| Western Blot | Fold change in acetyl-H3 | Dose-dependent increase. | Cellular target engagement and modulation of histone acetylation. |

| qRT-PCR | Fold change in p21 mRNA | Upregulation. | Induction of downstream gene expression. |

| Cell Cycle Analysis | % of cells in G1/G2-M | Increase in G1 or G2/M population. | Induction of cell cycle arrest. |

| Apoptosis Assay | % of apoptotic cells | Dose-dependent increase. | Induction of programmed cell death. |

Conclusion

This technical guide presents a scientifically rigorous and logically structured hypothesis for the mechanism of action of this compound as a potential HDAC inhibitor. The proposed experimental framework provides a clear path for the validation of this hypothesis, incorporating self-validating protocols and a multi-tiered approach that progresses from molecular target engagement to cellular and functional outcomes. The successful execution of this research plan will be crucial in elucidating the therapeutic potential of this novel compound and guiding its future development.

References

-

Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study. PMC - PubMed Central. Available at: [Link]

-

Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery. PubMed Central. Available at: [Link]

-

Classical pharmacophore model of histone deacetylases inhibitors. ResearchGate. Available at: [Link]

-

Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Publications. Available at: [Link]

-

Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PMC. Available at: [Link]

-

N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. PMC - NIH. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Pharmacological Activities of Aminophenoxazinones. PMC - NIH. Available at: [Link]

-

Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction. ACS Medicinal Chemistry Letters. Available at: [Link]

-

(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. Available at: [Link]

-

Histone deacetylase inhibitor. Wikipedia. Available at: [Link]

-

Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. Acta Pharmacologica Sinica. Available at: [Link]

-

Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. Available at: [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central. Available at: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]

-

Flavone Hybrids and Derivatives as Bioactive Agents. MDPI. Available at: [Link]

-

Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. MDPI. Available at: [Link]

-

Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. ResearchGate. Available at: [Link]

-

(PDF) Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. ResearchGate. Available at: [Link]

-

Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. MDPI. Available at: [Link]

-

(4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. Available at: [Link]

-

Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids | ACS Catalysis. ACS Publications. Available at: [Link]

-

What are HDAC inhibitors and how do they work? Patsnap Synapse. Available at: [Link]

Sources

- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Search for the Pharmacophore of Histone Deacetylase Inhibitors Using Pharmacophore Query and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. lifechemicals.com [lifechemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Structure-Activity Relationship of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide scaffold has garnered significant interest in medicinal chemistry as a promising starting point for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound class, offering a technical framework for researchers and drug development professionals. By systematically dissecting the core molecule and exploring the impact of various chemical modifications, this document aims to facilitate the rational design of potent and selective drug candidates.

Core Molecular Architecture and Rationale for Exploration

The this compound scaffold is comprised of three key components, each offering distinct opportunities for SAR studies:

-

Cyclobutane Ring: This rigid four-membered ring restricts the conformational flexibility of the molecule, which can lead to more specific and high-affinity interactions with a biological target.

-

Carboxamide Linker: The amide bond is a crucial hydrogen bond donor and acceptor, often serving as an anchor within a protein's binding site.

-

Substituted Phenyl Ring: The 4-amino and 2-methoxy groups on the phenyl ring provide key interaction points and influence the overall electronic and steric properties of the molecule, which are critical for target engagement and selectivity.

Figure 1: Key areas for SAR exploration on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies

The following sections detail the rationale and potential outcomes of modifying each part of the core scaffold.

Cyclobutane Ring Modifications

| Modification | Rationale for Synthesis | Potential Impact on Activity |

| Stereoisomers | To determine the optimal 3D arrangement for target binding. | Often, one enantiomer or diastereomer will exhibit significantly higher potency. |

| Substitution | To probe for additional hydrophobic or polar interactions within the binding pocket. | Small substituents may increase potency and/or selectivity if complementary pockets are present. |

Carboxamide Linker Modifications

| Modification | Rationale for Synthesis | Potential Impact on Activity |

| N-Alkylation | To investigate the importance of the amide N-H as a hydrogen bond donor. | Retention or improvement of activity suggests this interaction is not critical. |

| Bioisosteric Replacement | To alter electronic properties, metabolic stability, or hydrogen bonding patterns. | Can lead to improved pharmacokinetic profiles and potentially novel binding modes. |

Phenyl Ring Modifications

The substituted phenyl ring is a critical determinant of potency and selectivity.

| Modification | Rationale for Synthesis | Potential Impact on Activity |

| 4-Amino Group Derivatization | To explore the space around this key interaction point and introduce new vectors. | Acylation or sulfonylation can probe for additional binding pockets and modulate physicochemical properties. |

| 2-Methoxy Group Variation | To assess the steric and electronic requirements of the binding pocket. | Replacement with other alkoxy groups or a hydroxyl can fine-tune potency and solubility. |

| Aromatic Substitution | To block potential sites of metabolism and modulate electronic properties. | Introduction of groups like fluorine can improve metabolic stability and alter the pKa of the amino group. |

Experimental Protocols

General Synthesis of this compound Analogs

A common and reliable method for synthesizing these analogs is through amide bond formation.[1][2][3][4][5]

Step 1: Activation of Cyclobutanecarboxylic Acid

-

Dissolve the desired cyclobutanecarboxylic acid derivative in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., EDC or HATU) and an activating agent (e.g., HOBt or HOAt).

-

Stir the mixture at room temperature to form the activated ester.

Step 2: Amide Coupling

-

Add the appropriate 4-amino-2-methoxyaniline derivative to the reaction mixture.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine.

-

Monitor the reaction progress by TLC or LC-MS until completion.

Step 3: Work-up and Purification

-

Perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product using flash column chromatography.

Step 4: Characterization

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation: A Generic Kinase Inhibition Assay

Many small molecule inhibitors target kinases. The following is a generalized protocol for an in vitro kinase assay.[6][7][8][9][10]

Figure 2: A simplified workflow for a generic in vitro kinase assay.

Procedure:

-

Serially dilute test compounds in DMSO.

-

In a suitable microplate, add the kinase, its specific substrate, and the test compound in a kinase assay buffer.

-

Initiate the reaction by adding a solution of ATP and MgCl₂.[6]

-

Incubate the reaction at the optimal temperature for the specific kinase.

-

Terminate the reaction and quantify the product formation. For example, in the ADP-Glo™ assay, a reagent is added to measure the amount of ADP produced, which corresponds to kinase activity.

-

Read the signal (e.g., luminescence) on a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Conclusion

A systematic approach to the SAR of the this compound scaffold is crucial for the development of optimized drug candidates. By carefully considering the steric, electronic, and conformational effects of chemical modifications, researchers can rationally design potent and selective inhibitors for a variety of biological targets. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of novel analogs, paving the way for future therapeutic breakthroughs.

References

-

Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

-

Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC. Retrieved from [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Retrieved from [Link]

-

Hughes, D. L. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1 and ULK1 v1. ResearchGate. Retrieved from [Link]

-

WebAssign. Experiment 8 - Amide Preparation. Retrieved from [Link]

-

Ren, H., & Lan, M. (2024). Methods for amide bond synthesis. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. webassign.net [webassign.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. In vitro kinase assay [protocols.io]

- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro kinase assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. revvity.com [revvity.com]

A Prospective Technical Guide to the Synthesis and Potential Utility of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide

This document provides a comprehensive, technically-grounded guide for the synthesis of N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide, a novel chemical entity not extensively documented in current scientific literature. The proposed methodologies are rooted in established, peer-reviewed chemical principles. This guide is intended for an audience of researchers, medicinal chemists, and professionals in drug development, offering a robust framework for the creation and subsequent investigation of this promising molecule.

Introduction: The Rationale for a Novel Scaffold

In contemporary drug discovery, there is a significant strategic push to "escape from flatland"—a movement away from planar, aromatic molecules towards compounds with greater three-dimensionality.[1] Molecules rich in sp³-hybridized centers, such as those containing a cyclobutane ring, offer a rigid and conformationally restricted scaffold. This structural feature can enhance metabolic stability, improve binding affinity to biological targets, and provide access to novel chemical space.[2][3] The cyclobutane moiety is a key structural element in a wide array of natural products and synthetic compounds demonstrating significant biological activities, including antimicrobial, antibacterial, and antitumor properties.[1][4][5][6]

Concurrently, the 4-amino-2-methoxyphenyl substructure is present in various pharmacologically active agents. Derivatives of substituted anilines, particularly those with methoxy and amino groups, have been explored for their potential as antioxidant and anticancer agents.[7]

Given the advantageous properties of these distinct chemical motifs, the synthesis of this compound presents a compelling opportunity. This novel compound represents a logical fusion of a proven three-dimensional scaffold with a biologically relevant aniline derivative. This guide outlines a prospective, multi-step synthesis for this target molecule, providing the necessary protocols to empower researchers to build and test this compound for potential therapeutic applications.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target molecule is best approached by disconnecting the amide bond, which is the most synthetically accessible linkage to form in the final step. This retrosynthetic analysis identifies two key precursors: 4-amino-2-methoxyaniline (P1) and cyclobutanecarbonyl chloride (P2) .

The overall synthetic strategy is therefore a convergent one. We will first synthesize the two primary precursors independently. The aniline precursor P1 will be constructed from commercially available p-anisidine through a three-step sequence of protection, nitration, and reduction. The acid chloride P2 will be prepared from cyclobutanecarboxylic acid via a standard chlorination reaction. Finally, these two precursors will be coupled to form the target amide.

Synthesis of Precursor 1: 4-amino-2-methoxyaniline

The direct functionalization of p-anisidine is challenging due to the strong activating nature of both the amino and methoxy groups. A protection-functionalization-deprotection strategy is therefore employed to achieve the desired regioselectivity.

Step 3.1: Acetylation of p-Anisidine

The initial step involves protecting the highly activating amino group as an acetamide. This moderates its directing effect and prevents oxidation in the subsequent nitration step.[8][9]

Protocol:

-

In a suitable reaction vessel, dissolve p-anisidine in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with continuous stirring.

-

Gently warm the mixture (e.g., to 50-60 °C) for approximately 30 minutes to ensure complete reaction.

-

Pour the warm reaction mixture into a beaker of ice-cold water to precipitate the N-(4-methoxyphenyl)acetamide product.

-

Collect the resulting white solid by vacuum filtration, wash thoroughly with cold water, and dry completely.

| Reagent/Parameter | Quantity (per mole of p-Anisidine) | Purpose |

| p-Anisidine | 1.0 mol | Starting Material |

| Glacial Acetic Acid | ~4.0 mol | Solvent |

| Acetic Anhydride | 1.1 mol | Acetylating Agent |

| Temperature | 50-60 °C | Reaction Condition |

| Workup | Precipitation in ice water | Product Isolation |

Step 3.2: Nitration of N-(4-methoxyphenyl)acetamide

With the amino group protected, the methoxy group directs nitration to the ortho position. Strict temperature control is critical to prevent the formation of undesired isomers and byproducts.[8][9]

Protocol:

-

Suspend the dried N-(4-methoxyphenyl)acetamide in glacial acetic acid.

-

Cool the mixture in an ice-salt bath to 0-5 °C.

-

Prepare a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

-

Add the nitrating mixture dropwise to the suspended acetanilide, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice. The yellow product, N-(4-methoxy-2-nitrophenyl)acetamide, will precipitate.

-

Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acid, and dry.

Step 3.3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide

The acetyl protecting group is now removed to reveal the free amine, yielding 4-methoxy-2-nitroaniline.

Protocol:

-

Reflux the N-(4-methoxy-2-nitrophenyl)acetamide in an aqueous solution of sulfuric acid (e.g., 70% v/v).[8]

-

Monitor the reaction by TLC until all starting material has been consumed.

-

Cool the reaction mixture and carefully pour it into ice-cold water.

-

Neutralize the solution by slowly adding a base (e.g., concentrated sodium hydroxide solution) until the product precipitates.

-

Collect the solid 4-methoxy-2-nitroaniline by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) for purification.

Step 3.4: Reduction of 4-methoxy-2-nitroaniline

The final step in preparing P1 is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[10]

Protocol:

-

Dissolve 4-methoxy-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction until completion (TLC).

-

Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the final product, 4-amino-2-methoxyaniline (P1) .

Synthesis of Precursor 2: Cyclobutanecarbonyl chloride

This precursor is prepared from cyclobutanecarboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation, typically achieved using thionyl chloride.

Protocol:

-

In a fume hood, combine cyclobutanecarboxylic acid with an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

Purify the resulting cyclobutanecarbonyl chloride (P2) by distillation under reduced pressure to obtain a clear liquid.

| Reagent/Parameter | Quantity (per mole of Acid) | Purpose |

| Cyclobutanecarboxylic acid | 1.0 mol | Starting Material |

| Thionyl Chloride (SOCl₂) | ~2.0 mol | Chlorinating Agent |

| Dimethylformamide (DMF) | Catalytic | Catalyst |

| Temperature | Reflux | Reaction Condition |

| Workup | Distillation | Product Purification |

Final Amide Coupling: Synthesis of this compound

The final step is a nucleophilic acyl substitution, where the newly synthesized aniline (P1 ) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride (P2 ). A non-nucleophilic base is required to scavenge the HCl byproduct.

Protocol:

-

Dissolve 4-amino-2-methoxyaniline (P1) and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of cyclobutanecarbonyl chloride (P2) in the same solvent to the cooled aniline solution dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting materials.

-

Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure This compound .

Potential Biological Significance and Future Directions

While the biological activity of the target compound is unknown, its constituent parts suggest promising avenues for investigation. The rigid cyclobutane scaffold may confer enhanced metabolic stability and a favorable conformational profile for receptor binding.[3] Numerous cyclobutane-containing natural products exhibit potent bioactivities.[4] Furthermore, the substituted aniline moiety is a common feature in molecules with demonstrated anticancer and antimicrobial effects.[7][11][12]

Therefore, once synthesized, this compound should be subjected to a battery of biological screens, including:

-

Antiproliferative assays against a panel of human cancer cell lines.

-

Antimicrobial assays against a range of pathogenic bacteria and fungi.

-

Enzyme inhibition assays for targets where similar scaffolds have shown activity.

The insights gained from these studies will guide future structure-activity relationship (SAR) explorations and the potential development of this novel scaffold into a lead compound for therapeutic development.

Conclusion

This guide provides a detailed and scientifically grounded pathway for the synthesis of the novel compound this compound. By leveraging a convergent strategy that combines well-established synthetic transformations, researchers can efficiently access this molecule. The rationale for its synthesis is strong, based on the desirable physicochemical and biological properties associated with its cyclobutane and substituted aniline components. The protocols outlined herein serve as a foundational blueprint for the production and subsequent biological evaluation of this promising new chemical entity.

References

Sources

- 1. researchgate.net [researchgate.net]